2-Bromo-5-fluoroanisole
Overview
Description
2-Bromo-5-fluoroanisole, also known as 1-Bromo-4-fluoro-2-methoxybenzene, is an organic compound with the molecular formula C7H6BrFO. It is a halogenated anisole derivative, characterized by the presence of both bromine and fluorine atoms on the benzene ring, along with a methoxy group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Scientific Research Applications
2-Bromo-5-fluoroanisole has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluoroanisole can be synthesized through several methods. One common approach involves the bromination of fluoroanisole under alkaline conditions. For instance, fluoroanisole can be reacted with bromine in the presence of a base such as potassium carbonate in ethanol to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high selectivity and efficiency. The reaction conditions are optimized to minimize byproducts and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of palladium catalysts.
Coupling Reactions: Typical conditions involve the use of palladium catalysts and boronic acids or esters as coupling partners.
Major Products:
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the aryl halide with the boronic acid.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoroanisole largely depends on its role in specific chemical reactions. In substitution reactions, the bromine atom is typically replaced by a nucleophile, facilitated by the electron-withdrawing effects of the fluorine atom. In coupling reactions, the compound acts as an electrophile, with the palladium catalyst mediating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
- 2-Bromo-4-fluoroanisole
- 2-Bromo-5-fluorotoluene
- 2-Bromo-5-fluoropyridine
Comparison: 2-Bromo-5-fluoroanisole is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in a wide range of substitution and coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXKRGMSUHYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426943 | |
Record name | 2-Bromo-5-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450-88-4 | |
Record name | 2-Bromo-5-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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